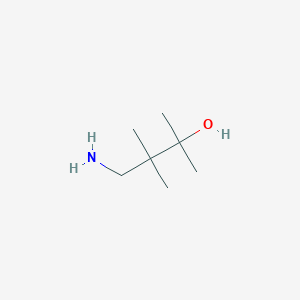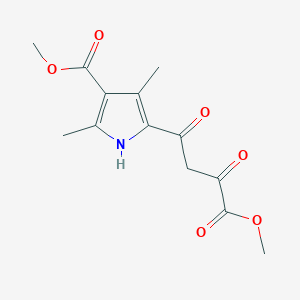![molecular formula C19H20N2O3 B2913041 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 394228-57-0](/img/structure/B2913041.png)
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, also known as PPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors.
Wirkmechanismus
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol exerts its effects by binding to estrogen receptors and modulating their activity. 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type. In breast cancer cells, 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to have an antagonistic effect, which means it can block the effects of estrogen and inhibit the growth of cancer cells. In bone tissue, 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to have an agonistic effect, which means it can stimulate bone growth and prevent bone loss.
Biochemical and Physiological Effects:
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to have a variety of biochemical and physiological effects, depending on the tissue type. In breast cancer cells, 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to inhibit the growth of cancer cells and induce apoptosis. In bone tissue, 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to stimulate bone growth and prevent bone loss. 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol in lab experiments is its selective estrogen receptor modulating effect, which means it can selectively target certain tissues and produce different effects depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases. However, one of the limitations of using 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol in lab experiments is its potential to produce off-target effects, which means it can produce unintended effects in other tissues.
Zukünftige Richtungen
There are several future directions for the research on 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol. One direction is to further investigate its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to investigate its potential as a neuroprotective agent in the treatment of Alzheimer's disease. Additionally, more research is needed to understand the mechanisms of action of 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol and its potential off-target effects.
Synthesemethoden
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can be synthesized using a multistep process involving the reaction of 4-propylphenol with 1-bromo-3-methoxybenzene, followed by the reaction with 1H-pyrazole-3-carboxylic acid and finally, the reaction with phosphorus oxychloride. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been shown to have a selective estrogen receptor modulating effect, which means it can selectively target certain tissues and produce different effects depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases.
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-18-12-20-21-19(18)16-10-9-15(23-2)11-17(16)22/h5-12,22H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVRYTOGUANMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2912960.png)

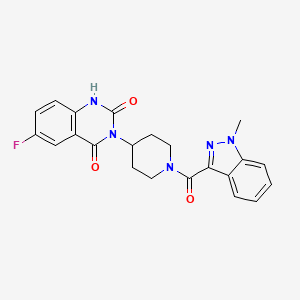
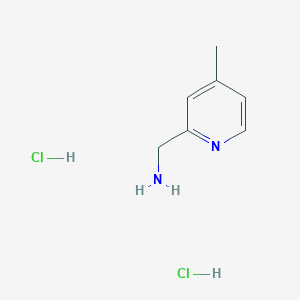

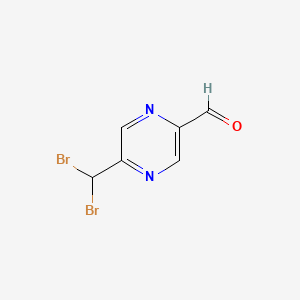


![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)


